N-(2,2,2-Trichloro-1-hydroxyethyl)formamide
Description
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide is a halogenated amidoalkylating reagent characterized by a trichloroethyl group (-CCl₃) and a hydroxyethyl moiety (-CH(OH)-) attached to a formamide backbone. It is synthesized via condensation of chloral hydrate with formamide under controlled conditions, yielding a white crystalline solid with high purity (90% yield) . This compound serves as a versatile intermediate in organic synthesis, particularly in C-amidoalkylation reactions with aromatic substrates to produce derivatives such as haloalkylamides and imines . Its reactivity stems from the electrophilic trichloroethyl group, which facilitates nucleophilic aromatic substitutions.
Properties
IUPAC Name |
N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4Cl3NO2/c4-3(5,6)2(9)7-1-8/h1-2,9H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZVWYLTJHGUCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)NC(C(Cl)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10875564 | |
| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515-82-2 | |
| Record name | N-(2,2,2-Trichloro-1-hydroxyethyl)formamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloralformamide [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloralformamide | |
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| Record name | Chloral Formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10875564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2,2-trichloro-1-hydroxyethyl)formamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.465 | |
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| Record name | CHLORALFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX16459LE | |
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Preparation Methods
Classical Synthetic Route
The most commonly reported method for synthesizing N-(2,2,2-trichloro-1-hydroxyethyl)formamide involves the direct reaction of 2,2,2-trichloroacetaldehyde (chloral) with formamide . This reaction proceeds smoothly under mild conditions and yields the target compound efficiently.
Reaction:
2,2,2-Trichloroacetaldehyde + Formamide → this compoundConditions:
Typically carried out at room temperature or with gentle heating to facilitate reaction and crystallization.Purification:
The crude product can be purified by recrystallization from hot ethanol with activated charcoal treatment to remove impurities and discoloration.Yield and Physical Data:
The compound crystallizes as colorless blocks with a melting point around 393 K (120 °C).
This method is well-documented and considered reliable for laboratory-scale synthesis. It is referenced in classical organic chemistry literature and patents related to biocidal compounds.
Solvent-Free Green Synthesis Approach
A more recent advancement in the preparation of this compound involves a solvent-free synthesis approach, aligning with green chemistry principles.
Methodology:
The reactants, 2,2,2-trichloroacetaldehyde and formamide, are mixed directly without any solvent, and the reaction proceeds under controlled temperature conditions.-
- Eliminates the use of hazardous solvents, reducing environmental impact.
- Simplifies product isolation and purification.
- Enhances atom economy and reduces waste.
Spectral Characteristics:
The product obtained exhibits spectral properties consistent with the classical method, confirming the identity and purity of the compound.
This method represents an eco-friendly alternative suitable for industrial applications where solvent use and waste disposal are critical concerns.
Reaction Mechanism Insights
The formation of this compound involves a nucleophilic addition of the amide nitrogen of formamide to the electrophilic carbonyl carbon of 2,2,2-trichloroacetaldehyde, followed by stabilization of the resulting hemiaminal structure.
Crystallization and Structural Confirmation
Crystallization:
Slow evaporation of ethanol solutions of the synthesized compound yields well-formed crystals suitable for X-ray diffraction analysis.Structural Data:
X-ray crystallography reveals two independent molecules in the asymmetric unit with consistent conformations, confirming the molecular structure and purity of the synthesized compound.Hydrogen Bonding:
The molecules form hydrogen-bonded dimers and layered structures in the crystal lattice, contributing to the stability of the solid form.
Summary Table of Preparation Methods
Research Findings and Notes
The classical method remains the standard for laboratory synthesis due to its simplicity and reproducibility.
The solvent-free method aligns with green chemistry goals and is gaining attention for scale-up potential.
Crystallographic data support the structural integrity of the product regardless of preparation method, ensuring consistent chemical and physical properties.
The compound's biocidal properties, as noted in historical patents, underscore the importance of efficient synthesis routes.
Chemical Reactions Analysis
Types of Reactions: : Chloralformamide undergoes various chemical reactions, including:
Oxidation: Chloralformamide can be oxidized to form chloral and formic acid.
Reduction: It can be reduced to form simpler amides and alcohols.
Substitution: Chloralformamide can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed: : The major products formed from these reactions include chloral, formic acid, and various substituted amides .
Scientific Research Applications
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide, also known as chloralformamide, is a chemical compound with the formula . It is a colorless crystalline compound known for its use as a hypnotic agent. The compound consists of a formamide group attached to a trichloro-1-hydroxyethyl moiety, influencing its reactivity and biological properties.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry Chloralformamide is used as a reagent in organic synthesis, particularly in the formation of amides and other nitrogen-containing compounds.
Biology In biological research, chloralformamide is used to study the effects of hypnotic agents on various physiological processes.
Medicine Chloralformamide has been explored for its potential use as a sedative and hypnotic agent in medical applications.
Industry In the industrial sector, chloralformamide is used in the production of pharmaceuticals and other fine chemicals.
This compound has garnered attention in research due to its potential biological activities. While the precise mechanism of action for this compound remains largely uncharacterized, related compounds have demonstrated that structural similarities can lead to similar biological activities. For instance, compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits antimicrobial and antifungal properties and has been investigated for its potential as a biocidal agent against various pathogens. The compound's activity is thought to be linked to its ability to disrupt cellular processes in microorganisms. Historical studies have documented the herbicidal and fungicidal effects of similar trichloro compounds, with this compound mentioned in patent literature for its potential biocidal applications .
Synthesis and Characterization
The synthesis of this compound involves the reaction between 2,2,2-trichloroacetaldehyde and formamide under controlled conditions. This synthetic route has been optimized for yield and purity in laboratory settings. A study focused on the crystal structure of this compound revealed that it crystallizes with two independent molecules in the asymmetric unit, providing insights into the conformation of the molecule and its hydrogen bonding interactions.
Mechanism of Action
Chloralformamide exerts its effects by interacting with the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, leading to sedative and hypnotic effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Hydroxyethyl Substituents
N-(2,2,2-Trichloro-1-methoxyethyl)formamide
- Structural Features : The hydroxy group is replaced with a methoxy (-OCH₃) group.
- Synthesis : Prepared via methoxylation of the trichloroethyl intermediate.
- Key Properties : Demonstrates systemic antifungal activity against plant pathogens, with enhanced stability compared to the hydroxy analog due to reduced hydrogen bonding .
- Applications : Used as a fungicide in agricultural settings .
N-(2,2,2-Trichloro-1-(4-morpholinyl)ethyl)formamide (Trimorphamide)
- Structural Features : Incorporates a morpholine ring instead of the hydroxy group.
- Synthesis : Achieved through nucleophilic substitution of the hydroxy group with morpholine.
- Key Properties : Registered as a pesticide (trimorphamide), with improved lipophilicity for enhanced soil penetration .
Comparison Insight :
Replacing the hydroxy group with methoxy or morpholinyl moieties alters solubility, stability, and bioactivity. The hydroxy derivative is more reactive in aqueous conditions but less stable under acidic environments compared to its methoxy and morpholinyl analogs .
Amide Backbone Variants
N-(2,2,2-Trichloro-1-hydroxyethyl)acetamide
- Structural Features : Formamide replaced with acetamide (-NHCOCH₃).
- Synthesis : Synthesized similarly via condensation of chloral hydrate with acetamide .
- Key Properties : Less electrophilic than the formamide derivative due to the electron-donating methyl group, resulting in lower yields (20–50%) in amidoalkylation reactions .
N-(4-Methoxyphenyl)formamide Derivatives
- Structural Features : Aromatic substituents (e.g., 4-methoxyphenyl) attached to the formamide.
- Synthesis: Derived from coupling reactions of formamide with aryl amines or phenols .
- Key Properties : Exhibit moderate α-glucosidase inhibitory activity (IC₅₀ ~50 μM) and antibacterial effects (MIC 2–32 µg/mL against Bacillus cereus) .
Comparison Insight : The trichloroethyl group in N-(2,2,2-Trichloro-1-hydroxyethyl)formamide enhances electrophilicity, making it superior in amidoalkylation compared to acetamide or aromatic formamides. However, aromatic formamides show broader bioactivity due to planar structures enabling enzyme interactions .
Biological Activity
N-(2,2,2-Trichloro-1-hydroxyethyl)formamide (CAS No. 515-82-2) is a chemical compound that has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula :
- Molecular Mass : 192.43 g/mol
- Melting Point : 120 °C
The compound consists of a formamide group attached to a trichloro-1-hydroxyethyl moiety, which significantly influences its reactivity and biological properties.
The precise mechanism of action for this compound remains largely uncharacterized. However, related compounds have shown that structural similarities can lead to similar biological activities. For instance, compounds with similar structures often act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission .
Antimicrobial and Antifungal Properties
Research has indicated that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its potential as a biocidal agent against various pathogens . The compound's activity is thought to be linked to its ability to disrupt cellular processes in microorganisms.
Herbicidal and Fungicidal Effects
Historical studies have documented the herbicidal and fungicidal effects of similar trichloro compounds. This compound has been mentioned in patent literature for its potential biocidal applications .
Case Studies and Research Findings
-
Crystal Structure Analysis :
A study focused on the crystal structure of this compound revealed that the compound crystallizes with two independent molecules in the asymmetric unit. The structural analysis provided insights into the conformation of the molecule and its hydrogen bonding interactions . -
Biological Activity Screening :
In vitro studies have evaluated the biological activity of this compound against various microbial strains. Results indicated significant antimicrobial activity, suggesting potential applications in agricultural and pharmaceutical industries . -
Synthesis and Characterization :
The synthesis of this compound involves the reaction between 2,2,2-trichloroacetaldehyde and formamide under controlled conditions. This synthetic route has been optimized for yield and purity in laboratory settings .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | Antimicrobial, fungicidal | |
| N-(2,2,2-Trichloro-1-hydroxyethyl)butyramide | Antimicrobial | |
| N-(hydroxymethyl)formamide | Biocidal properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
